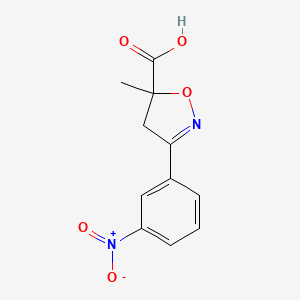

5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

5-methyl-3-(3-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-11(10(14)15)6-9(12-18-11)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAINDQBTCSWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

One-Pot Chlorination-Cyclization Approaches

The one-pot method described in CN105481787A for 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole provides a foundational framework. By substituting the starting material with 3-nitrobenzaldehyde oxime and introducing a carboxylic acid precursor (e.g., methyl acrylate), this pathway could be adapted. The process involves:

-

Chlorination : Treatment of 3-nitrobenzaldehyde oxime with chlorine gas in dichloromethane to form the reactive nitrile oxide intermediate.

-

Cyclization : Reaction with methyl acrylate under ethylene pressure, followed by hydrolysis to yield the carboxylic acid.

This method avoids isolating unstable intermediates, achieving yields >85% for analogous compounds.

Manganese Oxide-Mediated Oxidation

CN113717120A demonstrates an alternative route using manganese-based oxides to oxidize aldoximes to nitrile oxides, circumventing hazardous chlorination. For the target compound, 3-nitrobenzaldehyde oxime could undergo oxidation with MnO₂ in dichloromethane, followed by cycloaddition with methyl vinyl ketone. Post-reaction hydrolysis would then yield the carboxylic acid. This method reduces environmental impact and eliminates chlorine handling, though yields are marginally lower (80–85%).

Detailed Methodologies and Reaction Optimization

One-Pot Synthesis Adapted from CN105481787A

Procedure :

-

Chlorination : Dissolve 3-nitrobenzaldehyde oxime (54.0 g, 0.3 mol) in dichloromethane (500 g). Introduce chlorine gas (32.0 g, 0.45 mol) over 1.5 h at 25°C.

-

Nitrogen Stripping : Remove excess chlorine via nitrogen purge for 9 h.

-

Cyclization : Introduce ethylene (3.0 MPa) and methyl acrylate (0.45 mol), followed by triethylamine (91.0 g, 0.9 mol). Maintain reaction for 10 h at 25°C.

-

Hydrolysis : Reflux with aqueous HCl (6 M) to hydrolyze the ester to the carboxylic acid.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Chlorine Equivalents | 1.1–1.5 mol/mol | Maximizes nitrile oxide formation |

| Solvent | Dichloromethane | Enhances intermediate stability |

| Acid Catalyst | Triethylamine | Neutralizes HCl, prevents side reactions |

| Hydrolysis Time | 4–6 h | Completes ester conversion |

Manganese Oxide Route Adapted from CN113717120A

Procedure :

-

Oxidation : Combine 3-nitrobenzaldehyde oxime (54.6 g, 0.3 mol) with MnO₂ (52.2 g) in dichloromethane (218.4 g). Pressurize with ethylene (3.0 MPa) at 50°C for 6 h.

-

Cycloaddition : Add methyl vinyl ketone (0.45 mol) and maintain pressure for 12 h.

-

Hydrolysis : Treat with NaOH (2 M) to hydrolyze the ketone to carboxylic acid.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| MnO₂ Loading | 1.5–2.0 wt/wt | Ensures complete oxidation |

| Temperature | 40–50°C | Balances reaction rate and stability |

| Ethylene Pressure | 2.5–3.5 MPa | Drives cycloaddition equilibrium |

Challenges and Mitigation Strategies

Intermediate Instability

Nitrile oxides derived from nitro-substituted aldoximes are prone to dimerization or decomposition. Strategies include:

Carboxylic Acid Hydrolysis

Ester hydrolysis requires stringent control to prevent decarboxylation:

-

Acid vs. Base Hydrolysis : Base conditions (NaOH) at 60°C minimize side reactions compared to acidic hydrolysis.

-

Short Reaction Times : Limiting hydrolysis to 4–6 h prevents degradation.

Comparative Analysis of Methods

| Method | Yield (%) | Safety Profile | Scalability | Environmental Impact |

|---|---|---|---|---|

| One-Pot Chlorination | 78–82 | Moderate | High | Chlorine waste |

| MnO₂ Oxidation | 75–80 | High | Moderate | Low |

The one-pot method offers higher yields and scalability but requires chlorine management. The MnO₂ route is safer and greener but less suited for large-scale production due to longer reaction times .

Analyse Des Réactions Chimiques

5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The isoxazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of related compounds:

Key Comparative Insights

Electronic Effects :

- The 3-nitrophenyl group in the target compound imparts strong electron-withdrawing effects, increasing acidity of the carboxylic acid group (pKa ~2-3) compared to methoxy-substituted analogues (pKa ~4-5) .

- Ortho vs. meta nitro substitution : The 3-nitrophenyl group (meta) offers better steric accessibility for reactions compared to 2-nitrophenyl (ortho), which may hinder interactions in biological systems .

Solubility and Lipophilicity :

- Methoxy-substituted derivatives (e.g., 473253-40-6) exhibit higher water solubility due to the polar methoxy group, whereas nitro-substituted analogues are more lipophilic, favoring membrane permeability .

- The thiophene-substituted analogue (MFCD07367731) has intermediate solubility, influenced by the sulfur atom’s polarizability .

Synthetic Challenges :

- Nitro groups require careful handling to avoid reduction during synthesis (e.g., use of argon atmosphere in and ) .

- Brominated derivatives (e.g., 15237175) involve additional steps for halogenation, increasing synthetic complexity .

Biological and Industrial Applications :

- Nitro-substituted dihydroisoxazoles are explored in agrochemicals (e.g., patents in ) due to their reactivity with pest enzymes .

- Methoxy and thiophene derivatives show promise in pharmaceutical intermediates for their balanced solubility and bioavailability .

Crystallographic and Physicochemical Data

- Melting Points: Target compound: Not explicitly reported, but analogous nitro derivatives (e.g., 39g in ) melt at 129.6–132.4°C . Methoxy-substituted compound (473253-40-6): Higher melting point (~200°C) due to hydrogen bonding .

Hydrogen Bonding :

- The nitro group in the target compound participates in weaker C–H···O interactions, whereas methoxy groups form stronger O–H···O bonds, affecting crystal packing .

Activité Biologique

5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique isoxazole structure. Its molecular formula is C₁₁H₁₀N₂O₅, with a molecular weight of 250.21 g/mol. The compound features a methyl group and a nitrophenyl group, which contribute to its distinctive chemical properties and potential biological activities.

Chemical Structure and Properties

The compound belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of functional groups such as the carboxylic acid enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of 5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the reaction of a suitable nitrile oxide with acrylic acid or its esters, often accelerated by heat or pressure. This method allows for the introduction of various substituents on the isoxazole ring, facilitating the development of derivatives with tailored properties.

While specific literature on the mechanism of action for this compound is limited, related isoxazole derivatives have demonstrated interactions with enzymes and receptors involved in inflammatory processes and microbial resistance. The nitrophenyl group may undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Potential Applications

The compound has potential applications in various fields:

- Chemistry : Used as a building block in synthesizing more complex heterocyclic compounds.

- Biology : Derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Ongoing research explores its potential as a pharmaceutical intermediate for new drug development.

Comparative Analysis with Related Compounds

A table comparing 5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid with structurally similar compounds can provide insight into its unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid | Methyl and nitrophenyl groups | Potential antimicrobial and anticancer properties |

| Isoxazole Derivative A | Different substituents on the isoxazole ring | Antifungal activity |

| Isoxazole Derivative B | Lacks nitrophenyl group | Lower binding affinity to biological targets |

Study on Isoxazole Derivatives

Research has highlighted that isoxazole derivatives exhibit significant biological activities. For instance, studies have shown that certain derivatives can enhance proteasome activity and induce autophagy in human cells, suggesting their potential as therapeutic agents against age-related diseases .

In Silico Studies

In silico studies have identified several compounds related to 5-Methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid as putative binders to key enzymes involved in cellular degradation pathways. These findings suggest that further exploration of this compound could lead to novel therapeutic applications .

Q & A

Basic Question: What are the recommended synthetic routes for 5-methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of isoxazole derivatives typically involves cyclization reactions between nitrile oxides and alkenes or alkynes. For this compound, a plausible route includes:

- Step 1: Preparation of a nitrile oxide precursor containing the 3-nitrophenyl group.

- Step 2: Cycloaddition with a methyl-substituted dihydroisoxazole intermediate under controlled temperature (e.g., 60–80°C) and anhydrous conditions .

- Optimization: Reaction yield and purity depend on solvent choice (e.g., THF or DMF), catalyst (e.g., triethylamine), and reaction time. Kinetic studies using HPLC or TLC can identify optimal parameters .

Advanced Question: How can computational chemistry aid in predicting the reactivity of the nitro group in this compound during electrophilic substitution?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the nitro group and aromatic ring to predict regioselectivity. For example:

- Nitro Group Effects: The electron-withdrawing nitro group directs electrophiles to meta/para positions. Computational models can validate experimental observations of substitution patterns .

- Software Tools: Gaussian or ORCA packages are recommended for simulating reaction pathways and transition states .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., dihydroisoxazole ring protons at δ 3.5–4.5 ppm) and confirm the carboxylic acid group (δ ~170 ppm in ¹³C) .

- IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for similar isoxazole derivatives?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. To address this:

- Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line, concentration, solvent).

- Purity Validation: Use HPLC (>98% purity) and control experiments with known inhibitors (e.g., MAPK inhibitors for kinase studies) .

- Meta-Analysis: Compare data across multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced Question: What strategies mitigate thermal instability during storage of nitro-substituted isoxazoles?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Stability Studies: Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products .

Basic Question: How can the carboxylic acid moiety be functionalized for prodrug development?

Methodological Answer:

- Esterification: React with methanol/H₂SO₄ to form methyl esters, improving cell permeability.

- Amide Formation: Couple with amines (e.g., EDC/HOBt) to generate hydrolyzable prodrugs .

- Validation: Monitor conversion rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Advanced Question: What experimental and computational approaches validate the compound’s role in MAPK pathway modulation?

Methodological Answer:

- In Vitro Assays: Use kinase inhibition assays (e.g., ELISA-based p38 MAPK activity) with IC₅₀ determination .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions between the compound and MAPK ATP-binding pockets .

- Gene Expression Profiling: RNA-seq or qPCR analyzes downstream targets (e.g., TNF-α, IL-6) in treated cell lines .

Advanced Question: How do steric and electronic effects of the 3-nitrophenyl group influence regioselectivity in further derivatization?

Methodological Answer:

- Steric Effects: Bulky substituents at the 3-position hinder ortho substitution. X-ray crystallography or NOE NMR studies reveal spatial constraints .

- Electronic Effects: Hammett constants (σₘ for nitro = +0.71) predict meta-directing behavior. Experimental validation via nitration or halogenation reactions .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of nitro compound dust .

- Spill Management: Neutralize with alkaline solutions (e.g., 10% NaHCO₃) and adsorb with vermiculite .

Advanced Question: How can microfluidic reactors enhance the scalability of this compound’s synthesis?

Methodological Answer:

- Continuous Flow Systems: Improve heat/mass transfer for exothermic cycloaddition steps, reducing side products .

- Process Analytical Technology (PAT): In-line IR or UV probes monitor reaction progress in real time .

- Case Study: Compare batch vs. flow synthesis yields (>80% in flow vs. 65% in batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.